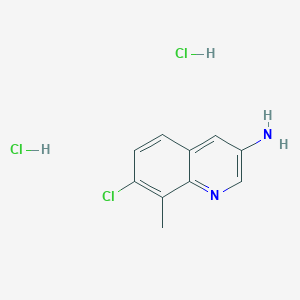
10-((6-Aminohexyl)amino)-10-oxodecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-((6-Aminohexyl)amino)-10-oxodecanoic acid is a compound with a unique structure that includes both an amino group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 10-((6-Aminohexyl)amino)-10-oxodecanoic acid typically involves the reaction of a decanoic acid derivative with a hexylamine derivative. The reaction conditions often include the use of a coupling agent to facilitate the formation of the amide bond between the amino group of the hexylamine and the carboxylic acid group of the decanoic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Analyse Chemischer Reaktionen
Types of Reactions
10-((6-Aminohexyl)amino)-10-oxodecanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield oxo derivatives, while reduction of the carboxylic acid group can yield alcohols .
Wissenschaftliche Forschungsanwendungen
10-((6-Aminohexyl)amino)-10-oxodecanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Utilized in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including as a drug delivery agent.
Industry: Employed in the production of specialized polymers and materials.
Wirkmechanismus
The mechanism of action of 10-((6-Aminohexyl)amino)-10-oxodecanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Aminohexanoic acid: Similar in structure but lacks the decanoic acid moiety.
10-Aminodecanoic acid: Similar but lacks the hexylamine moiety.
10-Oxodecanoic acid: Similar but lacks the amino group.
Uniqueness
10-((6-Aminohexyl)amino)-10-oxodecanoic acid is unique due to the presence
Eigenschaften
CAS-Nummer |
20465-98-9 |
|---|---|
Molekularformel |
C16H32N2O3 |
Molekulargewicht |
300.44 g/mol |
IUPAC-Name |
10-(6-aminohexylamino)-10-oxodecanoic acid |
InChI |
InChI=1S/C16H32N2O3/c17-13-9-5-6-10-14-18-15(19)11-7-3-1-2-4-8-12-16(20)21/h1-14,17H2,(H,18,19)(H,20,21) |
InChI-Schlüssel |
ZTBICKKYGNWYJO-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCC(=O)O)CCCC(=O)NCCCCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


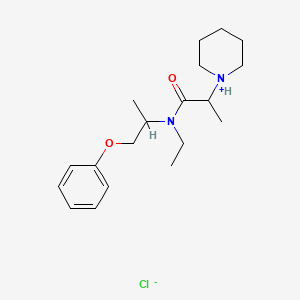
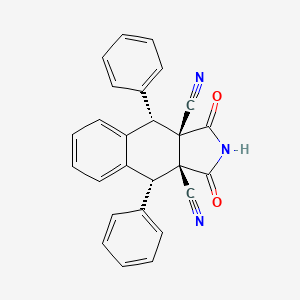
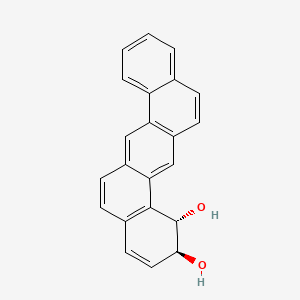
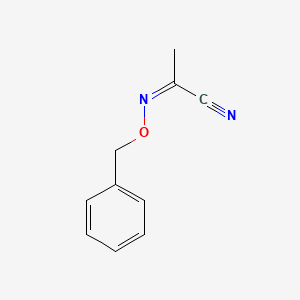
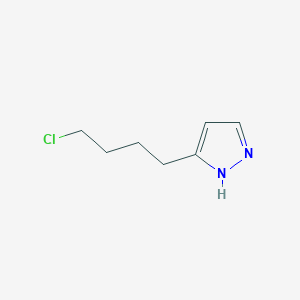



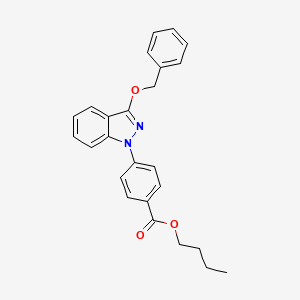
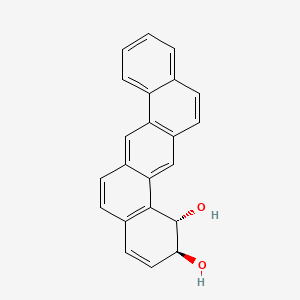
![methyl 2-[(E)-2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)ethenyl]-6-methoxybenzoate;hydrochloride](/img/structure/B13744916.png)
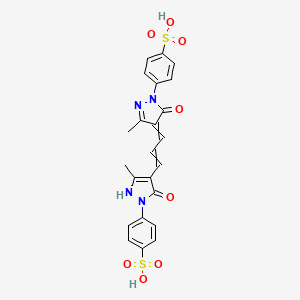
-methanone](/img/structure/B13744928.png)
